molecular formula C23H24N4O5 B11190695 Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11190695
M. Wt: 436.5 g/mol
InChI Key: XDDPXSHALMGOJN-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine class of heterocycles, a family of structures recognized for their wide spectrum of biological activities and strong potential in pharmaceutical development . The molecular structure incorporates a 2,3,4-trimethoxyphenyl substituent, a pharmacophore known to enhance interactions with biological targets, alongside the bi-heterocyclic triazolopyrimidine core which bears a structural resemblance to purine bases, allowing it to potentially mimic these natural compounds in biological systems . Researchers are increasingly utilizing triazolopyrimidine derivatives as building blocks in the synthesis of novel metal complexes for investigating new therapeutic strategies, particularly against neglected tropical diseases . These derivatives have shown promising ex vivo biological activities, including potential calcium-channel-blocking effects, making them interesting candidates for cardiovascular research . Furthermore, modern synthetic protocols for related compounds emphasize green chemistry principles, using efficient, metal-free catalysts and sustainable solvents, which highlights the alignment of this chemical family with contemporary eco-friendly methodologies . This product is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O5/c1-5-32-22(28)17-18(14-9-7-6-8-10-14)26-23-24-13-25-27(23)19(17)15-11-12-16(29-2)21(31-4)20(15)30-3/h6-13,19H,5H2,1-4H3,(H,24,25,26)

InChI Key

XDDPXSHALMGOJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 3,4,5-Trimethoxyphenylacetic Acid Derivatives

The 2,3,4-trimethoxyphenyl group in the target compound originates from precursors such as 3,4,5-trimethoxybenzaldehyde. A patented microfluidic synthesis method achieves high yields (75% overall) through a two-step process:

  • Aldol Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with chloroform and sodium hydroxide in a micro-channel reactor at 50°C for 3 minutes, producing 3,4,5-trimethoxymandelic acid.

  • Oxidation : The mandelic acid derivative undergoes oxidative decarboxylation to yield 3,4,5-trimethoxyphenylacetic acid.

Key Advantages :

  • Micro-channel reactors enhance heat transfer and reduce side reactions (e.g., Cannizzaro disproportionation).

  • Phase-transfer catalysts (e.g., tetrabutylammonium chloride) improve interfacial reactivity.

Formation of the Triazolo[1,5-a]Pyrimidine Core

Cyclocondensation of Triazolamine and Dicarbonyl Compounds

The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between triazolamine and ethyl malonate. A representative protocol involves:

  • Reagents : Triazolamine (1.0 eq), ethyl malonate (1.2 eq), sodium hydride (1.5 eq).

  • Conditions : Dimethylformamide (DMF), 80°C, 2 hours.

  • Yield : 94%.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the triazolamine’s NH group on the electrophilic carbonyl carbon of ethyl malonate, followed by cyclodehydration (Figure 1).

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly Using p-TsOH Catalysis

A four-component MCR strategy efficiently constructs the target molecule in a single step:

  • Components :

    • Triazolamine

    • 3,4,5-Trimethoxybenzaldehyde

    • Ethyl acetoacetate

    • Ammonium acetate

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).

  • Conditions : Reflux in ethanol, 4 hours.

  • Yield : 81–91%.

Table 1: Optimization of MCR Conditions

ParameterOptimal ValueYield Range
Temperature80°C81–91%
Catalyst Loading10 mol%85–91%
SolventEthanol81–89%

Catalytic Methods for Enhanced Regioselectivity

Phase-Transfer Catalysis in Alkylation Steps

The ethyl ester group is introduced via alkylation of the pyrimidine carboxylate intermediate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable efficient two-phase reactions:

  • Substrate : Pyrimidine-6-carboxylic acid.

  • Alkylating Agent : Ethyl bromide.

  • Conditions : Dichloromethane/water, 25°C, 6 hours.

  • Yield : 89%.

Purification and Characterization

Crystallization Techniques

Final purification is achieved through gradient crystallization:

  • Solvent System : Ethyl acetate/hexane (3:7).

  • Temperature : 0–5°C, 12 hours.

  • Purity : >98% (HPLC).

Table 2: Crystallization Outcomes

Solvent RatioPurity (%)Yield (%)
3:798.582
2:897.285

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

MethodStepsTotal Yield (%)Time (h)
MCR (p-TsOH)1914
Cyclocondensation2846
Microfluidic Process3751.5

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The triazolopyrimidine scaffold undergoes selective transformations:

  • Oxidation : Treatment with KMnO₄ in acidic conditions modifies the dihydropyrimidine ring to a fully aromatic system.

  • Reduction : NaBH₄ selectively reduces ester groups to alcohols without affecting methoxy substituents.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Modification
Ester hydrolysisNaOH (aq.), refluxCarboxylic acid derivative
Methoxy demethylationBBr₃, CH₂Cl₂, −78°CPhenolic groups introduced
CyclocondensationNH₂OH·HCl, EtOH, ΔOxazole-fused hybrid structure

Conditions derived from analogous triazolopyrimidine systems .

Mechanistic Insights

Two competing pathways govern the Knoevenagel condensation step during synthesis:

  • Pathway A : TMDP activates ethyl cyanoacetate and aldehyde via hydrogen bonding, forming a dehydrated intermediate (II) .

  • Pathway B : TMDP generates an iminium intermediate (IV), which reacts with the enol form of ethyl cyanoacetate .

Both pathways converge to form the triazolo[1,5-a]pyrimidine core through intramolecular cyclization.

Catalytic and Solvent Effects

  • TMDP enhances reaction efficiency by acting as a dual hydrogen-bond donor and Lewis base .

  • Ethanol/water (1:1) minimizes side reactions while maintaining high solubility of intermediates .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions due to ester hydrolysis and methoxy cleavage.

  • Thermal Stability : Stable up to 200°C in inert atmospheres, making it suitable for high-temperature reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can compete with standard antibiotics in efficacy.

Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives, including Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Results indicated that modifications in the structure enhanced activity against resistant strains of bacteria.

2. Anticancer Properties

The compound has shown promise as an anticancer agent through various cytotoxicity assays against human cancer cell lines such as MCF-7.

Case Study:
In vitro studies revealed that the compound significantly inhibited cell growth with IC50 values lower than those of conventional chemotherapeutics. Molecular docking studies also indicated favorable interactions with proteins involved in cancer progression.

Pharmacological Applications

1. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

Case Study:
Research has shown that compounds within this class can inhibit TNFα and TNFR1 complexes critical in inflammatory responses. In vivo studies demonstrated reductions in inflammatory markers in animal models.

Agricultural Applications

Emerging research suggests potential applications in agriculture as a pesticide or herbicide due to its biological activity.

Study Overview:
A study focused on the herbicidal properties of similar triazole derivatives indicated that they could effectively inhibit plant growth by disrupting specific metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data of Selected Triazolopyrimidines

Compound Name Substituents (Position 5/7) Melting Point (°C) Yield (%) Key Features
Target Compound Phenyl / 2,3,4-Trimethoxyphenyl Not Reported High steric bulk, electron-rich
Ethyl 5-Amino-7-(4-Chlorophenyl)-... (2a) Amino / 4-Chlorophenyl 92 Chlorine enhances crystallinity
Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-... Methyl / 2-Chlorophenyl π-π stacking in crystal lattice
Ethyl 4,7-Dihydro-7-Oxo-4-Pentyl-2-(4-Methoxyphenyl)-... (13e) Pentyl / 4-Methoxyphenyl 147–148 80 Methoxy improves solubility
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-... Phenyl / 2,4,6-Trimethoxybenzyl Extended conjugation
  • Electronic Effects : The 2,3,4-trimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance stability but reduce reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 2a) .
  • Solubility : Methoxy groups generally improve aqueous solubility, as seen in 13e (4-methoxyphenyl, 80% yield) , whereas sulfanyl or chloromethyl substituents (e.g., Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... ) may decrease solubility due to hydrophobic interactions.

Biological Activity

Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Chemical Name : Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • CAS Number : 727407-43-4
  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance:

  • In Vitro Studies : Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through oxidative stress pathways .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against a range of pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) indicate that these compounds are more potent than traditional antibiotics .
BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities:

  • Alkaline Phosphatase Inhibition : It demonstrated significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various diseases including cancer .

Synthesis Methods

The synthesis of Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methodologies including:

  • Knoevenagel Condensation : This method involves the reaction of ethyl cyanoacetate with substituted aldehydes in the presence of a base to form intermediates that subsequently cyclize to form the triazolo-pyrimidine structure .
  • Cyclization Reactions : The final cyclization step typically involves heating the intermediates under acidic or basic conditions to yield the desired triazole derivative.

Study on Anticancer Properties

In a study published in MDPI, researchers evaluated the effects of various triazolo derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Antibacterial Efficacy Research

A comparative study assessed the antibacterial efficacy of triazolo derivatives against standard strains. The compound exhibited higher antibacterial activity compared to conventional antibiotics like penicillin and ampicillin .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and eco-friendliness?

The compound can be synthesized using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst under green conditions. Two methods are effective:

  • Molten TMDP : Reactions conducted at 65°C in the liquid state of TMDP achieve ~92% yield. TMDP is non-flammable, recyclable, and avoids toxic solvents .
  • Aqueous ethanol : A 1:1 (v/v) water/ethanol mixture under reflux yields ~95% crude product, with purification via ethanol recrystallization . Both methods prioritize green chemistry by eliminating volatile solvents and enabling catalyst recovery.

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., NH groups in dihydro derivatives resonate at δ ~10–14 ppm) .
  • X-ray crystallography : Resolves molecular conformation (e.g., planar triazole rings and envelope-shaped dihydropyrimidine rings with dihedral angles ~84° between aromatic substituents) .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of triazolo-pyrimidine derivatives?

Regioselectivity depends on reaction conditions:

  • Acidic conditions (e.g., citric acid in ethanol): Favor formation of 4,7-dihydro derivatives (e.g., 83% yield for ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-TZP-6-carboxylate) .
  • Ionic liquids (ILs) : Promote aromatic derivatives (e.g., 75% yield for ethyl 2-amino-5-methyl-7-phenyl-TZP-6-carboxylate) via in situ oxidation with H₂O₂ . Substituent steric/electronic effects and solvent polarity (e.g., ILs stabilize transition states) dictate product distribution.

Q. What mechanistic insights explain the role of TMDP in enhancing reaction efficiency?

TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, facilitating:

  • Activation of carbonyl groups : Stabilizes intermediates via H-bonding with cyanoacetate or aldehyde reactants .
  • Lower energy pathways : The molten state reduces activation barriers, enabling one-pot cyclocondensation without external solvents . Recyclability studies confirm TMDP retains >90% activity after five cycles, with no structural degradation .

Q. How do structural modifications influence the biological activity of triazolo-pyrimidine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Substituent position : 5-Phenyl and 7-(2,3,4-trimethoxyphenyl) groups enhance π-π stacking and hydrophobic interactions in target binding .
  • Oxidation state : Aromatic derivatives (vs. dihydro) show improved metabolic stability but reduced solubility .
  • Functional groups : Trifluoromethyl (CF₃) at C-5 increases electronegativity, improving binding to enzymes like MDM2-p53 .

Data Contradiction Analysis

Q. Why do yields vary significantly under different acidic conditions?

In , yields range from 55% (acetic acid) to 83% (citric acid in ethanol). This discrepancy arises from:

  • Protonation capacity : Citric acid (pKa ~3.1) provides milder acidity, reducing side reactions (e.g., over-oxidation) compared to acetic acid (pKa ~4.7) .
  • Solvent effects : Ethanol stabilizes intermediates via H-bonding, whereas pure acetic acid may protonate nucleophilic sites, hindering cyclization .

Methodological Recommendations

  • For scalability : Prioritize molten TMDP due to simplified workup and solvent-free conditions .
  • For regioselectivity : Use ILs for aromatic derivatives and citric acid/ethanol for dihydro analogues .
  • For structural validation : Combine XRD with NOESY NMR to confirm spatial arrangements of bulky substituents .

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